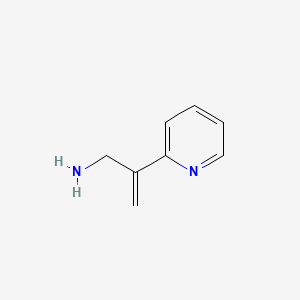amine](/img/structure/B13595772.png)
[2-(2-Bromo-5-chlorophenyl)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-chlorophenyl)ethylamine is an organic compound with the molecular formula C9H11BrClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively, and the ethylamine chain is methylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-chlorophenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Alkylation: The resulting amine is then alkylated with ethyl bromide to form the final product.
Industrial Production Methods
Industrial production methods for 2-(2-Bromo-5-chlorophenyl)ethylamine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-5-chlorophenyl)ethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include derivatives with different substituents on the phenyl ring.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines or fully reduced hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Bromo-5-chlorophenyl)ethylamine is used as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of halogenated phenylethylamines on biological systems. It may serve as a ligand for receptor studies or as a precursor for radiolabeled compounds in imaging studies.
Medicine
In medicine, derivatives of 2-(2-Bromo-5-chlorophenyl)ethylamine may have potential therapeutic applications. For example, they could be investigated for their activity as neurotransmitter analogs or inhibitors of specific enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-chlorophenyl)ethylamine depends on its specific application. In biological systems, it may interact with receptors or enzymes, altering their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-chlorophenylethylamine: Similar structure but without the methyl group on the amine.
2-Chloro-5-bromophenylethylamine: Similar structure with reversed positions of bromine and chlorine.
Phenylethylamine: The parent compound without any halogen substitutions.
Uniqueness
The unique substitution pattern of 2-(2-Bromo-5-chlorophenyl)ethylamine, with both bromine and chlorine atoms on the phenyl ring and a methylated amine group, gives it distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can exhibit different reactivity and binding characteristics compared to its analogs.
Propriétés
Formule moléculaire |
C9H11BrClN |
|---|---|
Poids moléculaire |
248.55 g/mol |
Nom IUPAC |
2-(2-bromo-5-chlorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrClN/c1-12-5-4-7-6-8(11)2-3-9(7)10/h2-3,6,12H,4-5H2,1H3 |
Clé InChI |
DVPCBYBIXZBALJ-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=C(C=CC(=C1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


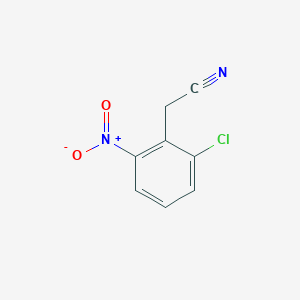
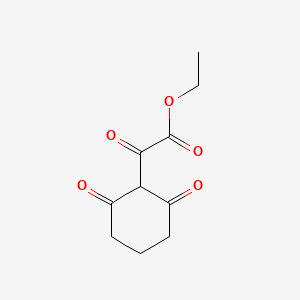
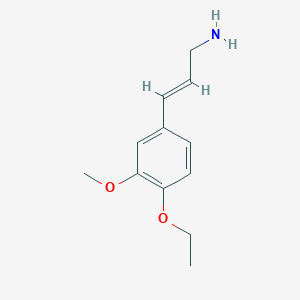
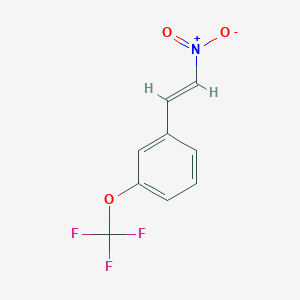

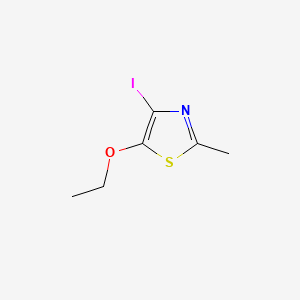
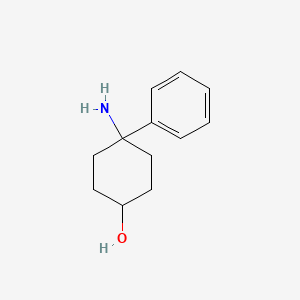
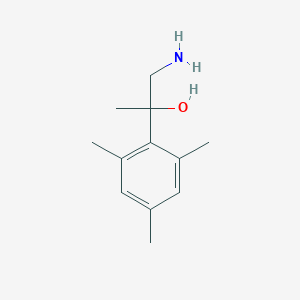
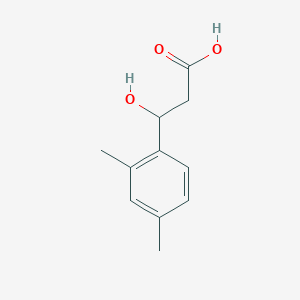


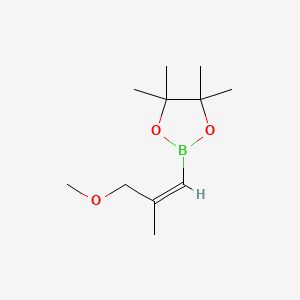
![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)
